(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

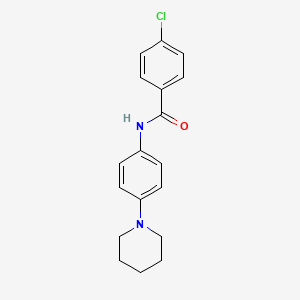

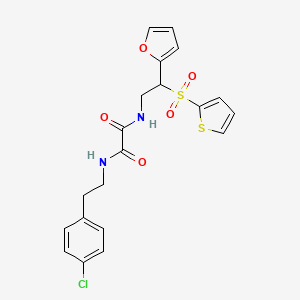

This compound is a complex organic molecule that contains an azetidine ring, which is a four-membered cyclic amine, and a trifluoroethoxy group, which is often used in pharmaceuticals to improve stability and lipophilicity . The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy groups.

Molecular Structure Analysis

The azetidine ring in this compound is likely to impart some degree of strain to the molecule due to its small ring size. The trifluoroethoxy group is likely to be quite electronegative due to the presence of the fluorine atoms, and the trimethoxyphenyl group is likely to contribute to the overall aromaticity of the molecule .Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Reactions

Azetidine derivatives have been evaluated for their potential in catalytic asymmetric reactions. For example, enantiopure azetidine compounds have shown effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. Such asymmetric syntheses are crucial in the production of chiral molecules, which are important in pharmaceuticals and agrochemicals (Wang et al., 2008).

Antioxidant Properties

Compounds structurally related to azetidines, particularly those with trimethoxy phenyl groups, have been synthesized and evaluated for their in vitro antioxidant properties. The introduction of specific substituents on the azetidine ring and associated phenyl groups has shown to enhance antioxidant activity, which could be beneficial in developing therapeutic agents aimed at mitigating oxidative stress (Jaishree et al., 2012).

Synthesis of Fused Nitrogen Heterocycles

Azetidine and related compounds with trifluoromethyl groups have been utilized in the synthesis of various fused nitrogen heterocycles. These heterocycles are important in the development of new pharmaceuticals due to their potential biological activity. The process involves radical cyclization of dihydropyridones, indicating the versatility of azetidine derivatives in complex organic synthesis (Okano et al., 1996).

Bromination Reactions

Bromination studies of compounds with dimethoxy and trimethoxy phenyl groups have led to the isolation of new products with potential applications in further synthetic transformations. The selective O-demethylation observed during these bromination reactions highlights the reactivity of these compounds under different conditions, which could be relevant for the functionalization of (3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone (Çetinkaya et al., 2011).

Antimicrobial Activity

Azetidine derivatives have been explored for their antimicrobial activity, with certain modifications to the azetidine core structure showing significant activity against Gram-negative bacteria. This indicates the potential of azetidine-containing compounds in the development of new antimicrobial agents (Woulfe & Miller, 1985).

Eigenschaften

IUPAC Name |

[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-21-11-5-4-10(12(22-2)13(11)23-3)14(20)19-6-9(7-19)24-8-15(16,17)18/h4-5,9H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELHDRLYBVYNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718344.png)

![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)

![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)

![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)

![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)

![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)